molecular formula C8H5BrFNO B2638712 7-bromo-5-fluoro-2,3-dihydro-1h-isoindol-1-one CAS No. 1427365-76-1

7-bromo-5-fluoro-2,3-dihydro-1h-isoindol-1-one

Cat. No.: B2638712
CAS No.: 1427365-76-1
M. Wt: 230.036
InChI Key: MEHGLOLMYQTTFF-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-2,3-dihydro-1H-isoindol-1-one (CAS 957346-37-1) is a halogenated isoindolinone derivative with the molecular formula C₈H₅BrFNO and a molecular weight of 230.03 g/mol . It belongs to the class of bicyclic heterocyclic compounds, characterized by a fused benzene and pyrrolidine ring system with a ketone group at position 1. The bromine and fluorine substituents at positions 5 and 7, respectively, confer distinct electronic and steric properties, making this compound a valuable intermediate in medicinal chemistry and materials science .

Properties

IUPAC Name

7-bromo-5-fluoro-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFNO/c9-6-2-5(10)1-4-3-11-8(12)7(4)6/h1-2H,3H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHGLOLMYQTTFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)Br)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427365-76-1
Record name 7-bromo-5-fluoro-2,3-dihydro-1H-isoindol-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5-fluoro-2,3-dihydro-1H-isoindol-1-one typically involves the bromination and fluorination of isoindoline derivatives. One common method starts with the bromination of 2,3-dihydro-1H-isoindol-1-one, followed by fluorination using appropriate fluorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-fluoro-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoindoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

7-Bromo-5-fluoro-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-5-fluoro-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms play a crucial role in modulating the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs of 7-bromo-5-fluoro-2,3-dihydro-1H-isoindol-1-one, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties References
This compound Br (C5), F (C7) C₈H₅BrFNO 230.03 957346-37-1 Intermediate for pharmaceuticals; halogen-directed reactivity
4,6-Dihydroxy-2,3-dihydro-1H-isoindol-1-one OH (C4, C6) C₈H₇NO₃ 165.14 Not Available Antiproliferative activity against tumor cells; antiangiogenic effects
2-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one Piperazine-ethyl chain (C2) C₂₂H₂₆N₃O₂ 364.47 Not Available High 5-HT₁A receptor binding affinity; potential CNS therapeutics
3-[(1S)-6-Hydroxy-3-oxo-2,3-dihydro-1H-isoindol-1-yl]-1H-indole-2-carbaldehyde Hydroxy (C6), aldehyde (C2) C₁₇H₁₁N₂O₃ 297.28 Not Available KRAS-targeting agent; anticancer research
3-(Hydroxyimino)-2,3-dihydro-1H-isoindol-1-one Hydroxyimino (C3) C₈H₆N₂O₂ 162.14 29833-90-7 Chelating agent; precursor for coordination chemistry
2,3-Dihydro-1H-isoindol-1-one (parent structure) None C₈H₇NO 133.15 480-91-1 Synthetic precursor; foundational scaffold for functionalization

Structural and Functional Differences

Halogenated Derivatives

The bromo-fluoro substitution in the target compound enhances its electrophilic character compared to non-halogenated analogs like 2,3-dihydro-1H-isoindol-1-one (CAS 480-91-1). Halogens increase lipophilicity, improving membrane permeability in drug candidates . In contrast, hydroxylated analogs (e.g., 4,6-dihydroxy-2,3-dihydro-1H-isoindol-1-one) exhibit polar characteristics, favoring solubility and hydrogen-bonding interactions in biological systems .

N-Functionalized Derivatives

Compounds with piperazine or indole moieties (e.g., 2-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-isoindolinone) demonstrate enhanced receptor-binding capabilities. For instance, the piperazine-ethyl chain in this analog enables selective interactions with serotonin receptors, a feature absent in the bromo-fluoro derivative . Similarly, the aldehyde-substituted isoindolinone in is tailored for covalent binding to KRAS mutants, a mechanism critical in oncology .

Natural Isoindolinones

Natural products such as clitocybin A and 4,6-dihydroxy-isoindolinone (from Lasiosphaera fenzlii) lack halogens but possess hydroxyl or diketone groups. These modifications correlate with antiproliferative and antiangiogenic activities, suggesting that substituent polarity influences biological target engagement .

Biological Activity

7-bromo-5-fluoro-2,3-dihydro-1H-isoindol-1-one, with the CAS number 1427365-76-1, is a compound that has recently garnered attention due to its potential biological activities, particularly in the field of cancer research. This article explores its synthesis, biological evaluations, and molecular interactions based on diverse research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • IUPAC Name : 7-bromo-5-fluoroisoindolin-1-one
  • Molecular Formula : C8H6BrFN2O
  • Molecular Weight : 231.04 g/mol
  • Physical Form : Powder
  • Purity : ≥95%

Synthesis

The synthesis of this compound involves several steps starting from readily available precursors. The synthetic route typically includes the bromination and fluorination of isoindole derivatives followed by cyclization reactions to form the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives based on the isoindole scaffold. Specifically, compounds related to this compound have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
7bMCF-72.93 ± 0.47Induction of apoptosis via caspase activation
7cMCF-77.17 ± 0.94VEGFR-2 inhibition and cell cycle arrest
12dMCF-713.92 ± 1.21Apoptotic pathway modulation

The compound 7d exhibited significant pro-apoptotic activity by increasing active caspase levels (caspase-3 and caspase-9) leading to enhanced apoptosis in MCF-7 cells. This was evidenced by an increase in sub-G1 phase cells and G2/M phase arrest during cell cycle analysis .

The mechanisms through which these compounds exert their anticancer effects include:

  • Apoptosis Induction : The activation of caspases indicates that these compounds can trigger programmed cell death.
  • Cell Cycle Arrest : The compounds cause an accumulation of cells in specific phases of the cell cycle, which is crucial for halting cancer progression.
  • VEGFR Inhibition : Compounds like 7c and 7d have been shown to inhibit Vascular Endothelial Growth Factor Receptor (VEGFR), which is vital for tumor angiogenesis.

Molecular Modeling Studies

Molecular modeling studies have been conducted to understand the binding interactions of these compounds with their biological targets. Docking studies indicate that the compound can effectively bind to the active site of VEGFR, suggesting a potential pathway for therapeutic intervention .

Case Studies

In a recent study published in MDPI, researchers synthesized a series of indolin derivatives and assessed their biological activities against breast (MCF-7) and lung (A549) cancer cell lines. The study concluded that specific modifications to the isoindole structure could enhance anticancer activity significantly .

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